molecular formula C14H22O B14462090 2-Methyl-2-[2-(2,6,6-trimethylcyclohex-1-en-1-yl)ethenyl]oxirane CAS No. 73571-63-8

2-Methyl-2-[2-(2,6,6-trimethylcyclohex-1-en-1-yl)ethenyl]oxirane

Cat. No.: B14462090
CAS No.: 73571-63-8
M. Wt: 206.32 g/mol
InChI Key: ZFPXJVYTAMRLAQ-UHFFFAOYSA-N
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Description

2-Methyl-2-[2-(2,6,6-trimethylcyclohex-1-en-1-yl)ethenyl]oxirane is an organic compound with a complex structure that includes a cyclohexene ring and an oxirane (epoxide) group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-[2-(2,6,6-trimethylcyclohex-1-en-1-yl)ethenyl]oxirane typically involves the reaction of 2,6,6-trimethylcyclohex-1-en-1-yl)ethenyl with an oxidizing agent to form the oxirane ring. Common oxidizing agents used in this reaction include meta-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide. The reaction is usually carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and advanced purification techniques further enhances the efficiency of the industrial production process .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-[2-(2,6,6-trimethylcyclohex-1-en-1-yl)ethenyl]oxirane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methyl-2-[2-(2,6,6-trimethylcyclohex-1-en-1-yl)ethenyl]oxirane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methyl-2-[2-(2,6,6-trimethylcyclohex-1-en-1-yl)ethenyl]oxirane involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. This reactivity is exploited in various applications, including drug development and chemical synthesis .

Comparison with Similar Compounds

Similar Compounds

  • 2-Butenal, 2-methyl-4-(2,6,6-trimethyl-1-cyclohexen-1-yl)
  • 3-Buten-2-one, 4-(2,6,6-trimethyl-1-cyclohexen-1-yl)
  • 2-Cyclohexen-1-one, 2,6,6-trimethyl-

Uniqueness

The combination of the cyclohexene ring and the oxirane group makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields .

Properties

CAS No.

73571-63-8

Molecular Formula

C14H22O

Molecular Weight

206.32 g/mol

IUPAC Name

2-methyl-2-[2-(2,6,6-trimethylcyclohexen-1-yl)ethenyl]oxirane

InChI

InChI=1S/C14H22O/c1-11-6-5-8-13(2,3)12(11)7-9-14(4)10-15-14/h7,9H,5-6,8,10H2,1-4H3

InChI Key

ZFPXJVYTAMRLAQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(CCC1)(C)C)C=CC2(CO2)C

Origin of Product

United States

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